D-Alanyl-O-benzyl-L-serine
CAS No.: 921933-64-4
Cat. No.: VC20565746
Molecular Formula: C13H18N2O4
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 921933-64-4 |
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Molecular Formula | C13H18N2O4 |
Molecular Weight | 266.29 g/mol |
IUPAC Name | (2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylmethoxypropanoic acid |
Standard InChI | InChI=1S/C13H18N2O4/c1-9(14)12(16)15-11(13(17)18)8-19-7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,14H2,1H3,(H,15,16)(H,17,18)/t9-,11+/m1/s1 |
Standard InChI Key | PSXMDFXSRBVCDL-KOLCDFICSA-N |
Isomeric SMILES | C[C@H](C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES | CC(C(=O)NC(COCC1=CC=CC=C1)C(=O)O)N |
Introduction
Chemical Structure and Stereochemical Features
D-Alanyl-O-benzyl-L-serine () features a molecular weight of approximately 292.32 g/mol. Its structure includes three key components:
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D-Alanyl residue: The D-configuration of the alanine moiety distinguishes it from naturally occurring L-amino acids, potentially altering its interactions with enzymes and receptors .
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O-Benzyl group: This ether-protecting group stabilizes the serine hydroxyl group, a common strategy in peptide synthesis to prevent unwanted side reactions during solid-phase assembly .
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L-Serine backbone: The L-configuration at the α-carbon maintains compatibility with ribosomal peptide synthesis machinery, enabling potential incorporation into bioactive peptides .
The compound’s stereochemical complexity is highlighted in comparison to analogs (Table 1).
Table 1: Structural Comparison of D-Alanyl-O-benzyl-L-serine and Related Compounds
Compound | Molecular Formula | Key Features |
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D-Alanyl-O-benzyl-L-serine | D-alanyl residue, O-benzyl protection, L-serine backbone | |
L-Alanyl-O-benzyl-L-serine | L-alanyl residue; enantiomeric differences may affect biological activity | |
O-Benzyl-L-serine | L-serine with benzyl protection; lacks alanyl modification | |
N-Methyl-L-serine | Methylated amine; no benzyl group or D-amino acid component |
Synthesis and Analytical Characterization
The synthesis of D-alanyl-O-benzyl-L-serine likely follows multi-step organic chemistry protocols analogous to those used for similar protected amino acids:
Stepwise Synthesis Strategy
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Serine protection: L-serine’s hydroxyl group is benzylated using benzyl bromide in the presence of a base (e.g., NaH) .
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Alanine coupling: D-alanine is activated (e.g., via carbodiimide reagents) and coupled to the protected serine’s amine group.
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Deprotection (optional): The benzyl group may be removed post-synthesis using catalytic hydrogenation, depending on the application .
Analytical Data
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Mass spectrometry: Expected molecular ion peak at m/z 292.32 ([M+H]).
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NMR: Distinct signals include benzyl aromatic protons (δ 7.2–7.4 ppm), alanine methyl group (δ 1.2–1.4 ppm), and serine β-protons (δ 3.6–4.0 ppm) .
Biochemical Interactions and Transport Mechanisms
While no direct studies on D-alanyl-O-benzyl-L-serine exist, insights can be extrapolated from research on D-amino acid transporters:
ASC Transporter Interactions
The alanine-serine-cysteine (ASC) transporter family, including Asc-1 and ASCT2, facilitates the uptake of small neutral D-amino acids like D-serine . Key findings:
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Asc-1: High-affinity transporter () for D-serine, inhibited by S-methyl-L-cysteine (SMLC) .
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ASCT2: Sodium-dependent transporter with lower affinity for D-serine (), preferentially transports L-asparagine and L-glutamine .
D-Alanyl-O-benzyl-L-serine’s benzyl group may sterically hinder transporter binding, but its D-alanyl moiety could allow partial recognition by Asc-1, analogous to D-serine .
Metabolic Stability
The O-benzyl group likely enhances resistance to enzymatic degradation compared to unprotected serine derivatives, prolonging in vivo half-life .
Challenges and Future Research
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Synthetic optimization: Current methods may require optimization for scalable production.
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In vivo profiling: Pharmacokinetic studies are needed to assess tissue distribution and metabolism.
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Target identification: High-throughput screening could identify protein targets beyond NMDA receptors.
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